

# Application of $\alpha$ -Hydroxyisocaproic Acid (HICA) in Sports Nutrition Research

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## Compound of Interest

Compound Name: Hicao

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## Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

### Introduction:

Alpha-hydroxyisocaproic acid (HICA), also known as leucic acid, is a metabolite of the branched-chain amino acid leucine.[1][2][3] It is emerging as a potential nutritional supplement for athletes and individuals engaged in intense physical training.[1][2] Research suggests that HICA may possess anti-catabolic properties, potentially aiding in the preservation and growth of muscle mass, as well as reducing symptoms of delayed onset muscle soreness (DOMS).[2][4][5] This document provides a detailed overview of the current research on HICA, including quantitative data from key studies, experimental protocols, and proposed physiological mechanisms of action.

### Mechanism of Action:

HICA is an end-product of leucine metabolism in human tissues, including muscle.[4][6][7] While the precise mechanisms of its action are still under investigation, it is believed to exert its effects primarily through anti-catabolic pathways, inhibiting muscle protein breakdown.[2][5][8] One proposed mechanism is the inhibition of metalloproteinase enzymes, which are involved in the degradation of connective and protein tissues.[4][8] As a metabolite of leucine, which is a known activator of the mechanistic target of rapamycin (mTOR) pathway that stimulates muscle protein synthesis, it is hypothesized that HICA may also influence this pathway.[5][9] However,

research on HICA's direct impact on muscle protein synthesis has yielded conflicting results, with some studies suggesting it may not directly increase synthesis but rather attenuate protein degradation.[\[10\]](#)[\[11\]](#)

## Quantitative Data from Clinical Trials

A key study by Mero et al. (2010) investigated the effects of HICA supplementation in male soccer players. The following tables summarize the primary findings of this research.

Table 1: Effects of HICA Supplementation on Body Composition

Parameter	HICA Group (n=8)	Placebo Group (n=7)	p-value
Change in Body Weight (kg)	+0.3 ± 0.1	-0.1 ± 0.1	< 0.005
Change in Whole Lean Body Mass (kg)	+0.4 ± 0.2	-0.1 ± 0.2	< 0.05
Change in Lean Body Mass of Lower Extremities (g)	+400	-150	< 0.01
Change in Fat Mass (kg)	No significant change	No significant change	NS

Data extracted from Mero et al. (2010).[\[4\]](#)[\[6\]](#)[\[7\]](#)

Table 2: Effects of HICA Supplementation on Delayed Onset Muscle Soreness (DOMS)

Time Point	HICA Group (Mean DOMS Score)	Placebo Group (Mean DOMS Score)	p-value
Week 4	1.4 ± 0.3	1.8 ± 0.2	< 0.05

Data extracted from Mero et al. (2010).<sup>[4][7]</sup> DOMS was assessed on a scale, though the specifics of the scale are not detailed in the abstract.

It is important to note that a more recent 2019 study published in *Medicine & Science in Sports & Exercise* found that HICA supplementation did not improve muscle growth or strength in young adult men undergoing resistance training.<sup>[12][13]</sup> This highlights the need for further research to clarify the efficacy of HICA in different populations and training contexts.

## Experimental Protocols

The following is a detailed description of the methodology employed in the key clinical trial investigating HICA.

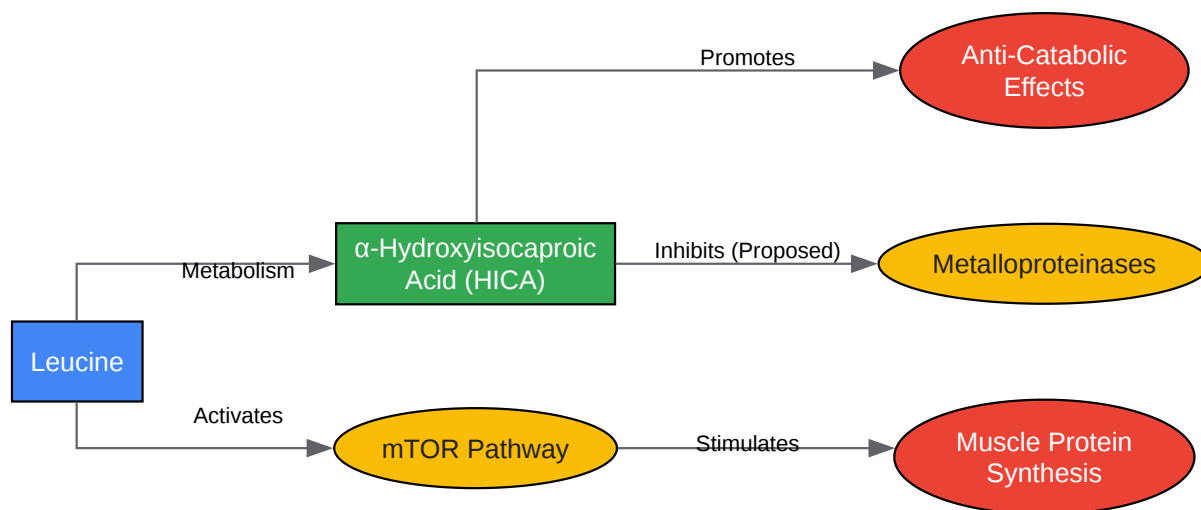
Experimental Protocol: Mero et al. (2010)

- Study Design: A 4-week, double-blind, placebo-controlled study.<sup>[4][6][7]</sup>
- Participants: Fifteen healthy male soccer players (age  $22.1 \pm 3.9$  years).<sup>[4][6][7]</sup>
- Intervention:
  - HICA Group (n=8): Received 583 mg of the sodium salt of HICA (equivalent to 500 mg of HICA) three times a day (totaling 1.5 g of HICA daily).<sup>[4][6][7]</sup> The supplement was mixed with a liquid.
  - Placebo Group (n=7): Received 650 mg of maltodextrin three times a day, also mixed with a liquid.<sup>[4][6][7]</sup>
- Training Regimen: Participants engaged in an intensive training period consisting of:
  - 3-4 soccer practices per week.<sup>[4][6][7]</sup>
  - 1-2 strength training sessions per week.<sup>[4][6][7]</sup>
  - One soccer game per week.<sup>[4][6][7]</sup>
- Data Collection:

- Body Composition: Assessed using dual-energy X-ray absorptiometry (DXA) before and after the 4-week intervention.[4][6][7]
- Delayed Onset Muscle Soreness (DOMS): Participants kept diaries to record symptoms of DOMS.[4][6][7]
- Physical Performance: Muscle strength and running velocity were measured using field tests.[4][7]
- Dietary Intake: Participants maintained food diaries. Their average protein intake was reported to be 1.6 - 1.7 g/kg/day.[4]

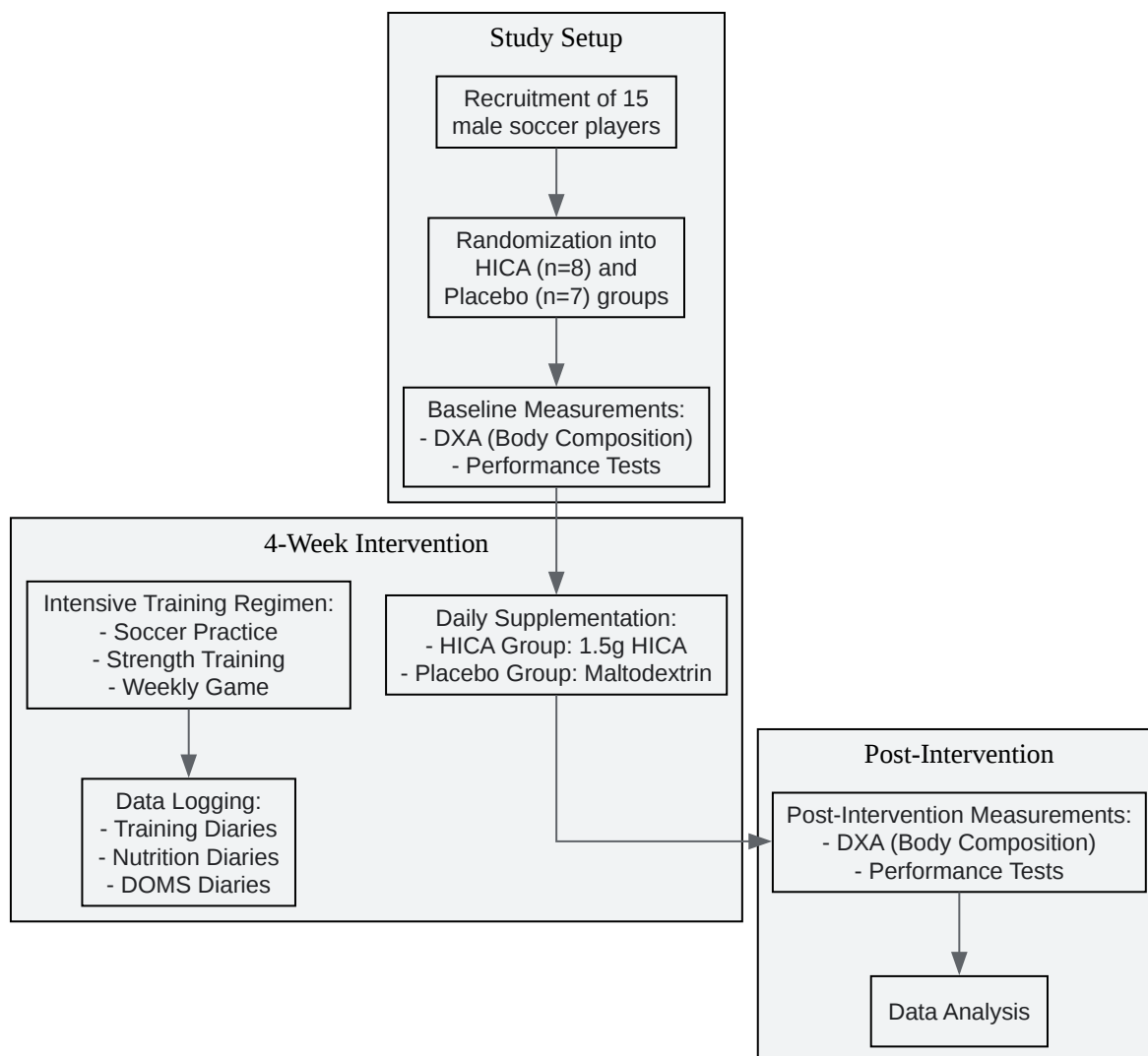
## Visualizations

### Signaling Pathways and Experimental Workflows



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Proposed Metabolic Pathway and Actions of HICA.



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Experimental Workflow from Mero et al. (2010).

Conclusion and Future Directions:

Current research, primarily from a key 2010 study, suggests that HICA supplementation at a dosage of 1.5g per day may lead to small increases in lean body mass and a reduction in delayed onset muscle soreness in athletes undergoing intensive training.[4][6][7] The proposed anti-catabolic effects of HICA are a promising area for sports nutrition. However, the existing body of evidence is limited, and more recent research has questioned its efficacy in promoting muscle growth and strength gains.[1][2][12][13]

For researchers, scientists, and drug development professionals, further investigation is warranted to:

- Elucidate the precise molecular mechanisms of HICA's action, particularly its influence on the mTOR pathway and other signaling cascades related to muscle protein turnover.
- Conduct larger, long-term clinical trials across diverse populations, including female athletes and individuals with varying training experience.
- Determine optimal dosing strategies and timing of supplementation in relation to exercise.
- Investigate the potential synergistic effects of HICA when combined with other nutritional supplements.

In summary, while HICA shows potential as a sports nutrition supplement, more robust scientific evidence is required to definitively establish its benefits and optimal application.

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